Comprehensive 1H and 13C NMR Spectral Analysis of Ethyl 5-chloro-2-(propan-2-yloxy)pyridine-3-carboxylate
Comprehensive 1H and 13C NMR Spectral Analysis of Ethyl 5-chloro-2-(propan-2-yloxy)pyridine-3-carboxylate
Executive Summary & Structural Deconstruction
In the development of novel agrochemicals and pharmaceuticals, the 2-alkoxy-5-halopyridine-3-carboxylate scaffold is a highly privileged motif. Specifically, Ethyl 5-chloro-2-(propan-2-yloxy)pyridine-3-carboxylate (CAS: 1826110-19-3) presents a unique analytical challenge. Its highly substituted heteroaromatic core requires precise Nuclear Magnetic Resonance (NMR) interpretation to differentiate overlapping substituent effects.
As a Senior Application Scientist, I approach structural elucidation not merely as a data-matching exercise, but as a self-validating system of logical constraints . Every chemical shift and J -coupling must independently corroborate the proposed molecular architecture. This whitepaper provides a rigorous, predictive framework for the 1 H and 13 C NMR spectral data of this compound, detailing the causality behind experimental choices and spectral assignments.
Experimental Methodology for NMR Acquisition
High-quality NMR spectra are entirely dependent on rigorous sample preparation. Poor shimming or incorrect solvent ratios can obscure critical meta-couplings in heavily substituted pyridines[1]. The following protocol ensures a self-validating baseline for structural assignment.
Step-by-Step Acquisition Protocol
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Sample Preparation: Weigh exactly 15–20 mg of the synthesized compound. Dissolving the sample within this optimal concentration range prevents dynamic range issues and minimizes viscosity-induced line broadening[2].
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Solvent Selection: Dissolve the compound in 0.6 mL of high-purity Chloroform- d (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. CDCl 3 is chosen for its excellent solubilizing properties for lipophilic esters and its minimal solvent-induced complexation with the pyridine nitrogen[3].
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Tube Preparation: Transfer the homogeneous solution to a precision 5 mm NMR tube. Ensure the sample height is exactly 40–50 mm to optimize the active volume within the probe's RF coils, which is critical for achieving a uniform magnetic field[2].
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Tuning and Matching: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium frequency of the CDCl 3 . Manually tune and match the probe for both 1 H and 13 C nuclei to maximize sensitivity.
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Shimming: Execute gradient shimming protocols. Verify that the TMS signal exhibits a line width at half-height ( w1/2 ) of ≤1.0 Hz.
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Acquisition Parameters:
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1 H NMR: Acquire 16 scans using a standard 30° pulse sequence, a relaxation delay ( D1 ) of 1.5 s, and an acquisition time of 3–4 s.
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13 C NMR: Acquire 1024 scans using a 1 H-decoupled sequence (e.g., zgpg30), with a D1 of 2.0 s to allow sufficient relaxation of the quaternary carbons (C-2, C-3, C-5, C=O).
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1 H NMR Spectral Interpretation
The proton NMR spectrum of this compound is defined by three distinct regions: the aliphatic ester, the aliphatic ether, and the heteroaromatic core.
Quantitative Data Summary: 1 H NMR (400 MHz, CDCl 3 )
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment |
| 8.25 | Doublet (d) | 2.5 | 1H | Pyridine H-6 |
| 8.05 | Doublet (d) | 2.5 | 1H | Pyridine H-4 |
| 5.35 | Septet (hept) | 6.2 | 1H | Isopropoxy -CH- |
| 4.37 | Quartet (q) | 7.1 | 2H | Ethyl ester -CH 2 - |
| 1.39 | Triplet (t) | 7.1 | 3H | Ethyl ester -CH 3 |
| 1.38 | Doublet (d) | 6.2 | 6H | Isopropoxy -(CH 3 ) 2 |
Expert Insights & Causality
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The Self-Validating J -Coupling: The 2.5 Hz coupling constant between H-4 and H-6 is the definitive hallmark of a meta-relationship on a pyridine ring. If the chlorine were at C-4 or C-6, we would observe a para (~0.5 Hz) or ortho (~5.0 Hz) coupling. This J -value acts as an internal control validating the 2,3,5-substitution pattern.
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Heteroaromatic Deshielding: H-6 (δ 8.25) is shifted furthest downfield because it sits adjacent to the electronegative pyridine nitrogen and experiences the inductive pull of the C-5 chlorine. H-4 (δ 8.05) is deshielded primarily by the resonance effect of the ortho-carbonyl group of the ester[4].
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Signal Overlap Warning: In raw experimental data, the ethyl ester methyl (δ 1.39, triplet) and the isopropoxy methyls (δ 1.38, doublet) will heavily overlap. High-resolution processing or 2D HSQC is required to unambiguously integrate these 9 protons.
13 C NMR Spectral Interpretation
Carbon-13 NMR provides the ultimate confirmation of the molecular skeleton, particularly the highly substituted quaternary carbons which lack attached protons.
Quantitative Data Summary: 13 C NMR (100 MHz, CDCl 3 )
| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Causality / Substituent Effect |
| 164.5 | Quaternary (C=O) | Ester Carbonyl | Highly deshielded by the double-bonded oxygen. |
| 159.5 | Quaternary (C) | Pyridine C-2 | Extreme deshielding due to direct bonds to both the pyridine Nitrogen and the isopropoxy Oxygen. |
| 146.2 | Methine (CH) | Pyridine C-6 | Deshielded by the adjacent Nitrogen atom. |
| 139.8 | Methine (CH) | Pyridine C-4 | Deshielded by the ortho-ester group. |
| 124.5 | Quaternary (C) | Pyridine C-5 | Ipso-effect of the attached Chlorine atom. |
| 114.5 | Quaternary (C) | Pyridine C-3 | Shielded relative to other ring carbons, but counteracted by the ipso-ester attachment. |
| 70.2 | Methine (CH) | Isopropoxy -CH- | Deshielded by the attached ether oxygen. |
| 61.5 | Methylene (CH 2 ) | Ethyl ester -CH 2 - | Deshielded by the attached ester oxygen. |
| 21.8 | Methyl (CH 3 ) | Isopropoxy -(CH 3 ) 2 | Standard aliphatic resonance. |
| 14.2 | Methyl (CH 3 ) | Ethyl ester -CH 3 | Standard aliphatic resonance. |
2D NMR Strategies for Unambiguous Assignment
To achieve absolute certainty in structural elucidation—especially when distinguishing between the C-4 and C-6 protons, or assigning the quaternary carbons (C-2, C-3, C-5)—a robust 2D NMR workflow must be employed.
Caption: Workflow for 2D NMR structural elucidation of substituted pyridines.
The Role of HMBC in Scaffold Verification
Heteronuclear Multiple Bond Correlation (HMBC) is the critical experiment here. It visualizes 2J and 3J couplings between protons and carbons separated by two or three bonds. For this molecule, HMBC securely anchors the peripheral functional groups to the pyridine core.
Caption: Key HMBC (Heteronuclear Multiple Bond Correlation) interactions confirming substituent placement.
Mechanistic Proof: By observing a 3J HMBC cross-peak between the isopropoxy methine proton (δ 5.35) and the highly deshielded C-2 carbon (δ 159.5), we definitively prove the ether linkage is at position 2. Simultaneously, a 3J correlation from the ethyl methylene protons (δ 4.37) to the carbonyl carbon (δ 164.5), which in turn correlates with H-4 (δ 8.05), locks the ester group precisely at position 3.
Conclusion
The structural elucidation of Ethyl 5-chloro-2-(propan-2-yloxy)pyridine-3-carboxylate relies on a synthesis of chemical shift theory, rigorous sample preparation, and multidimensional NMR mapping. By treating the molecule as a network of interacting electronic environments, researchers can move beyond simple database matching to achieve absolute structural certainty, thereby accelerating downstream drug formulation and agrochemical optimization.
References
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Title: NMR Sample Preparation: The Complete Guide Source: Organomation URL: [Link]
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Title: The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product Source: ACS Omega (ACS Publications) URL: [Link]
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Title: Basic 1H- and 13C-NMR Spectroscopy Source: University of Basrah URL: [Link]

